molecular formula C8H18ClN3O3 B12099968 Gly-lys hydrochloride

Gly-lys hydrochloride

Cat. No.: B12099968
M. Wt: 239.70 g/mol
InChI Key: KCHSMZJVQBTUHR-UHFFFAOYSA-N
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Description

Gly-lys hydrochloride, also known as glycyl-lysine hydrochloride, is a dipeptide composed of glycine and lysine, with the addition of a hydrochloride group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. Its molecular formula is C8H17N3O3·HCl, and it has a molecular weight of 239.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gly-lys hydrochloride can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The glycine and lysine are protected with suitable protecting groups to prevent side reactions, which are later removed to yield the final product.

Industrial Production Methods: On an industrial scale, this compound is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves anchoring the first amino acid (glycine) to a solid resin, followed by sequential addition of the protected lysine. After the peptide chain is assembled, the product is cleaved from the resin and purified.

Chemical Reactions Analysis

Types of Reactions: Gly-lys hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if applicable.

    Substitution: Amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products depend on the specific reaction. For example, acylation of the lysine amino group can yield N-acyl-gly-lys derivatives.

Scientific Research Applications

Gly-lys hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide reactions.

    Biology: Serves as a substrate in enzymatic studies, particularly in the investigation of proteases and peptidases.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic peptides.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of gly-lys hydrochloride depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between glycine and lysine. In drug delivery, it can facilitate the transport of therapeutic agents across cell membranes due to its peptide nature. The molecular targets and pathways involved vary widely based on the context of its use.

Comparison with Similar Compounds

Gly-lys hydrochloride can be compared with other dipeptides such as:

    Gly-gly hydrochloride: Composed of two glycine residues, lacking the basic amino group present in lysine.

    Gly-his hydrochloride: Contains histidine, which introduces an imidazole side chain, differing in reactivity and function.

    Lys-lys hydrochloride: Composed of two lysine residues, providing more basic amino groups and different chemical properties.

Uniqueness: this compound is unique due to the presence of both a simple amino acid (glycine) and a basic amino acid (lysine), which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that other dipeptides may not.

Properties

Molecular Formula

C8H18ClN3O3

Molecular Weight

239.70 g/mol

IUPAC Name

6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H

InChI Key

KCHSMZJVQBTUHR-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CN.Cl

Origin of Product

United States

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